molecular formula C7H9BrN2 B1375642 3-Bromo-2,5-dimethylpyridin-4-amine CAS No. 1351516-43-2

3-Bromo-2,5-dimethylpyridin-4-amine

Cat. No. B1375642
CAS RN: 1351516-43-2
M. Wt: 201.06 g/mol
InChI Key: LKGXJWUAMZCZKD-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H9BrN2 . It is a solid substance and is used in chemical synthesis .


Molecular Structure Analysis

The InChI code for 3-Bromo-2,5-dimethylpyridin-4-amine is 1S/C7H9BrN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3, (H2,9,10) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Amines, such as 3-Bromo-2,5-dimethylpyridin-4-amine, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .


Physical And Chemical Properties Analysis

3-Bromo-2,5-dimethylpyridin-4-amine has a molecular weight of 201.07 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Chemical Reactions and Intermediates

  • N-oxide Reactions : The compound is involved in reactions with potassium amide in liquid ammonia, leading to the formation of amino compounds. It's part of a study on mechanisms forming substances from N-oxides of bromopyridine, playing a role in aminations via pyridyne-N-oxides as intermediates (Martens & Hertog, 2010).
  • Amination of Halogenopyridines : Research shows the compound's reactivity in the amination of halogenopyridines, indicating the occurrence of derivatives of didehydropyridine as intermediates. The study elaborates on the influence of substituents on the course of aminations (Does & Hertog, 2010).

Synthetic Uses and Reactions

  • Bipyrimidines Synthesis : It's used in reactions to synthesize N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, demonstrating its applicability in the creation of complex organic compounds (Kowalewski et al., 1981).
  • Palladium-catalyzed Amination : It's part of a study where palladium-Xantphos complex catalyzes its amination, primarily resulting in specific pyridine derivatives, highlighting its role in selective organic synthesis (Ji, Li, & Bunnelle, 2003).

Mechanistic Studies and Reactions

  • Rearrangements in Aminations : Investigated for its role in aminations of dibromopyridines, it helps in understanding the mechanisms leading to the formation of diaminopyridines, showcasing its significance in chemical reaction studies (Streef & Hertog, 2010).
  • Regioselectivity Investigations : Used in the study of regioselective displacement reactions, it aids in understanding the selectivity of ammonia reactions with specific pyrimidine derivatives (Doulah et al., 2014).

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed and fatal in contact with skin . It causes skin irritation and serious eye irritation . Protective measures such as wearing protective gloves and clothing are recommended .

properties

IUPAC Name

3-bromo-2,5-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-3-10-5(2)6(8)7(4)9/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGXJWUAMZCZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,5-dimethylpyridin-4-amine (3.57 g, 29.3 mmol) in 48% hydrogen bromide aqueous solution (40 mL) was heated to 75° C. Then 15% hydrogen peroxide (7 mL) was added dropwise over 30 min. The reaction mixture was stirred at 75° C. for 1 h, and concentrated under reduced pressure. The pH of the solution was adjusted to 9 with 1 N sodium hydroxide solution. The aqueous mixture was extracted with DCM (250 mL×3), and the combined organic phase was washed with saturated sodium chloride solution (250 mL×1), dried with sodium sulfate, and concentrated to give 5.0 g of the product as a yellow solid. MS (ESI): m/z 203.1 [M+H]+.
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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